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molecular formula C5H9BrO2 B1346958 methyl 2-bromo-2-methylpropanoate CAS No. 23426-63-3

methyl 2-bromo-2-methylpropanoate

Cat. No. B1346958
M. Wt: 181.03 g/mol
InChI Key: PQUSVJVVRXWKDG-UHFFFAOYSA-N
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Patent
US08541412B2

Procedure details

41.4 mmoles of methyl 2-bromo-2-methyl-propionate and 4.56 mmoles of thiourea are dissolved in n-butanol (90 mL) and stirred at 110° C. for 5 hours. The solvent is evaporated to dryness and the residue is taken up in ethanol (120 ml) and HCl (2N, 120 mL) and then heated at reflux for 16 hours. The ethanol is evaporated off and the mixture is diluted with water (120 ml) and then extracted with AcOEt. The organic phase is washed with saturated NaCl solution, dried over magnesium sulphate, filtered and evaporated to dryness. The crystals obtained are washed with pentane, filtered off and dried in vacuo to yield the title product.
Quantity
41.4 mmol
Type
reactant
Reaction Step One
Quantity
4.56 mmol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:8])([CH3:7])[C:3](OC)=[O:4].[NH2:9][C:10](N)=[S:11].C([OH:17])CCC>>[CH3:8][C:2]1([CH3:7])[S:11][C:10](=[O:17])[NH:9][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
41.4 mmol
Type
reactant
Smiles
BrC(C(=O)OC)(C)C
Name
Quantity
4.56 mmol
Type
reactant
Smiles
NC(=S)N
Name
Quantity
90 mL
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
HCl (2N, 120 mL) and then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated off
ADDITION
Type
ADDITION
Details
the mixture is diluted with water (120 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The organic phase is washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crystals obtained
WASH
Type
WASH
Details
are washed with pentane
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C(NC(S1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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